molecular formula C19H22N4 B8809163 Ethenetricarbonitrile, [4-(dibutylamino)phenyl]- CAS No. 63504-26-7

Ethenetricarbonitrile, [4-(dibutylamino)phenyl]-

Cat. No. B8809163
M. Wt: 306.4 g/mol
InChI Key: NBYCHAQZDVGBCZ-UHFFFAOYSA-N
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Patent
US05589433

Procedure details

A dye solution containing 3.37 wt-% dibutyl magenta dye (4-tricyanovinyl-N,N-dibutylaniline), 0.84 wt-% butyl magenta (structure shown below), 3.94 wt-% GEON® 178 (polyvinyl chloride, B.F. Goodrich Co., Cleveland, Ohio), 0.28 wt-% VITEL™ PE-200 (polyester resin from Goodyear Chemicals Co., Akron, Ohio), 1.57 wt-% TROYSOL™ CD 1 dispersing agent (CAS registry No.: 64742-88-7, purchased from Troy Chemical, Newark, N.J.), 13.5 wt-% tetrahydrofuran, 36.0 wt-% methyl ethyl ketone, and 40.5 wt-% cyclohexanone was prepared. The individual components were first dissolved in an appropriate solvent and then mixed. ##STR1## This dye solution was coated onto the antistatic layer using a No. 9 Mayer bar and dried at 85° C. for five minutes to give an antistatic thermal dye transfer donor film. The static decay time for the antistatic thermal dye transfer donor film was 0.04 second. In comparison, the dye solution was applied to unprimed and untreated 5.7 micron Teijin F22G polyester film using a No. 9 Mayer bar and dried at 85° C. for 5 minutes to give a non-antistatic thermal dye transfer film. The non-antistatic film did not exhibit decay of a triboelectrically generated charge and could not be charged by the Electro-tech Static Decay Meter.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:9]1[CH:23]=[CH:22][C:12]([N:13]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:11][CH:10]=1)=[C:4]([C:7]#[N:8])[C:5]#[N:6])#[N:2].[O:24]1CCCC1>C(C(C)=O)C>[C:9]1(=[O:24])[CH2:23][CH2:22][CH2:12][CH2:11][CH2:10]1.[C:1]([C:3]([C:9]1[CH:23]=[CH:22][C:12]([N:13]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:11][CH:10]=1)=[C:4]([C:5]#[N:6])[C:7]#[N:8])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C1=CC=C(N(CCCC)CCCC)C=C1
Name
polyvinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyester resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C1=CC=C(N(CCCC)CCCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The individual components were first dissolved in an appropriate solvent
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
9 Mayer bar and dried at 85° C. for five minutes
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C(#N)C(=C(C#N)C#N)C1=CC=C(N(CCCC)CCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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